molecular formula C13H16FNO4S2 B7834228 (3S4R)-3-(CYCLOPROPYLAMINO)-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

(3S4R)-3-(CYCLOPROPYLAMINO)-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7834228
M. Wt: 333.4 g/mol
InChI Key: PBVVXCNUCZRLMZ-STQMWFEESA-N
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Description

(3S4R)-3-(CYCLOPROPYLAMINO)-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a cyclopropyl group, a fluorophenyl sulfonyl group, and a tetrahydrothiophen-3-amine backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S4R)-3-(CYCLOPROPYLAMINO)-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include the formation of the tetrahydrothiophen-3-amine core, introduction of the cyclopropyl group, and attachment of the fluorophenyl sulfonyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3S4R)-3-(CYCLOPROPYLAMINO)-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents like sodium azide or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3S4R)-3-(CYCLOPROPYLAMINO)-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of (3S4R)-3-(CYCLOPROPYLAMINO)-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S4R)-3-(CYCLOPROPYLAMINO)-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE include other sulfonyl-containing tetrahydrothiophenes and cyclopropyl amines. Examples include:

  • (3S,4R)-N-cyclopropyl-4-[(4-chlorophenyl)sulfonyl]tetrahydrothiophen-3-amine
  • (3S,4R)-N-cyclopropyl-4-[(4-bromophenyl)sulfonyl]tetrahydrothiophen-3-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl sulfonyl group, in particular, can influence its reactivity and interactions with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

(3S,4R)-N-cyclopropyl-4-(4-fluorophenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S2/c14-9-1-5-11(6-2-9)21(18,19)13-8-20(16,17)7-12(13)15-10-3-4-10/h1-2,5-6,10,12-13,15H,3-4,7-8H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVVXCNUCZRLMZ-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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